molecular formula C5H4N4O2 B2460462 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile CAS No. 1245771-75-8

1-methyl-3-nitro-1H-pyrazole-5-carbonitrile

Cat. No.: B2460462
CAS No.: 1245771-75-8
M. Wt: 152.113
InChI Key: NROJKIMPBOEHMA-UHFFFAOYSA-N
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Description

1-methyl-3-nitro-1H-pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group, a nitro group, and a carbonitrile group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out at elevated temperatures, followed by crystallization to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly catalysts and solvents is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-nitro-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-methyl-3-amino-1H-pyrazole-5-carbonitrile, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

1-methyl-3-nitro-1H-pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-nitro-1H-pyrazole-5-carbonitrile is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. The presence of both a nitro group and a carbonitrile group makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

2-methyl-5-nitropyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c1-8-4(3-6)2-5(7-8)9(10)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROJKIMPBOEHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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